MK-2894

Übersicht

Beschreibung

MK-2894 ist ein potenter, selektiver, oral aktiver und hoch-affiner Antagonist des E-Prostanoid-Rezeptors 4 (EP4-Rezeptor). Er weist eine hohe Bindungsaffinität mit einem Ki-Wert von 0,56 nM und einem IC50-Wert von 2,5 nM auf . This compound wird hauptsächlich in der wissenschaftlichen Forschung aufgrund seiner entzündungshemmenden Eigenschaften eingesetzt, insbesondere in Tiermodellen für Schmerz und Entzündungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK-2894 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDas Endprodukt wird durch eine Reihe von Reaktionen erhalten, einschließlich Amidbindungsbildung und Cyclisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dabei werden Reaktionen mit hoher Ausbeute und effiziente Reinigungsverfahren eingesetzt, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-2894 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich und werden mit Reagenzien wie Brom und Salpetersäure durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

MK-2894 exhibits a favorable pharmacokinetic profile in animal models:

| Parameter | Value | Species |

|---|---|---|

| Bioavailability (F) | 21% to 32% | Mice, Rats, Dogs |

| Clearance Rate (CL) | 9.2 to 23 mL/min/kg | Mice, Rats, Dogs |

| Volume of Distribution (Vd) | 0.91 to 7.6 L/kg | Mice, Rats, Dogs |

| Elimination Half-life (T1/2) | 4.5 to 15 hours | Mice, Rats, Dogs |

| Maximum Concentration (Cmax) | 1.4 to 4.5 μM | Mice, Rats |

Pain Management

This compound has shown significant efficacy in various pain models:

- Acute Pain Model : In carrageenan-induced mechanical hyperalgesia in SD rats, this compound displayed dose-dependent inhibition of pain response with an ED50 value of 0.36 mg/kg .

- Chronic Pain Model : It effectively inhibited chronic paw swelling in adjuvant-induced arthritis rat models, with an ED50 value of 0.02 mg/kg/day .

Inflammation Research

This compound's anti-inflammatory properties make it a candidate for studying inflammatory diseases:

- Animal Studies : In models of arthritis and other inflammatory conditions, this compound demonstrated potent anti-inflammatory activity, suggesting its potential as a safer alternative to traditional NSAIDs .

Case Study 1: Efficacy in Arthritis Models

In a controlled study involving adjuvant-induced arthritis in rats, this compound was administered at varying doses to assess its impact on paw swelling and pain response.

- Methodology : Rats were divided into groups receiving different doses (0.1 mg/kg to 10 mg/kg) over five days.

- Findings : The study reported complete inhibition of secondary paw swelling at an ED100 of 0.1 mg/kg/day with plasma concentrations reaching therapeutic levels .

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across different species.

Wirkmechanismus

MK-2894 exerts its effects by selectively binding to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This binding inhibits the receptor’s activity, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP). This, in turn, modulates inflammatory responses and reduces pain .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

EP4-Rezeptor-Antagonisten: Andere Verbindungen in dieser Kategorie umfassen Grapiprant und CJ-023,423.

Nichtsteroidale Antirheumatika (NSAR): Wie Ibuprofen und Naproxen

Einzigartigkeit

MK-2894 ist aufgrund seiner hohen Selektivität und Potenz als EP4-Rezeptor-Antagonist einzigartig. Es bietet eine sicherere Alternative zu traditionellen NSAR und Coxiben mit einem günstigen pharmakokinetischen Profil und reduzierten gastrointestinalen Nebenwirkungen .

Biologische Aktivität

MK-2894, also known as sodium salt of 4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, is a potent and selective second-generation antagonist of the E-prostanoid receptor subtype EP4. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and cancer due to its favorable pharmacokinetic profile and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1006036-88-9 |

| Molecular Formula | C25H21F3NNaO3S |

| Molecular Weight | 495.489 g/mol |

| IC50 Value | Potent against EP4 receptors |

Biological Activity

This compound exhibits significant anti-inflammatory activity across various preclinical models. Its mechanism primarily involves the inhibition of EP4 receptor signaling, which is known to suppress immune responses. This dual role of enhancing immune activation while reducing inflammation positions this compound as a promising candidate for treating conditions like arthritis and cancer.

Key Findings from Research

- Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory effects in animal models, outperforming traditional NSAIDs like indomethacin in terms of gastrointestinal tolerability .

- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens in preclinical species .

- Immune Modulation : The compound enhances the activation of CD8+ T cells and monocytes in vitro, suggesting its potential utility in cancer immunotherapy by promoting lymphocyte infiltration in tumor microenvironments .

In Vivo Studies

Research has shown that this compound can significantly reduce disease burden in various tumor models. For instance:

- Colorectal Cancer Model : In the adenomatous polyposis coli (APC) min+/− model, this compound treatment led to increased lymphocyte infiltration and reduced tumor size compared to controls .

- Syngeneic Allograft Experiments : Mice treated with this compound showed enhanced antitumor immunity compared to those receiving standard treatments, indicating its potential as a novel therapeutic agent .

Comparative Analysis with Other EP Antagonists

The following table summarizes the biological activity of this compound compared to other known EP antagonists:

Eigenschaften

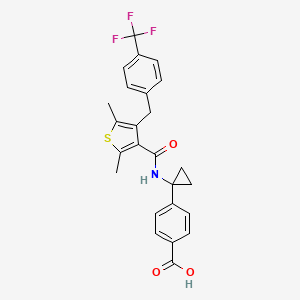

IUPAC Name |

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZQFVRFJCGDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648063 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006036-87-8 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.